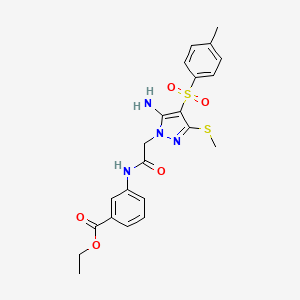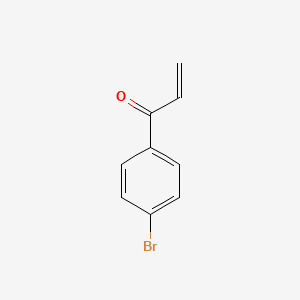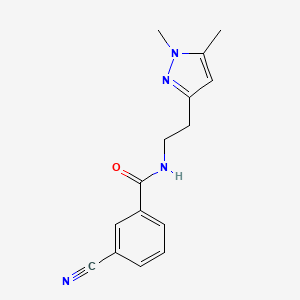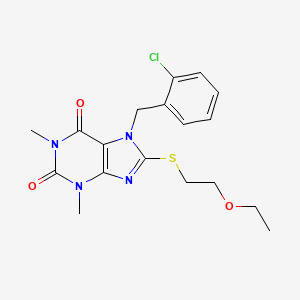
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide:
Neuroinflammation and Neurodegenerative Diseases
This compound has shown potential in targeting neuroinflammation, which is a key factor in the progression of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and multiple sclerosis. By inhibiting the activation of microglia and the production of proinflammatory cytokines like IL-1β, it could help mitigate neuronal damage and slow disease progression .
Cancer Therapy
Research indicates that this compound may have anticancer properties. It can potentially inhibit the proliferation of cancer cells and induce apoptosis. Its mechanism might involve the modulation of signaling pathways that are crucial for cancer cell survival and growth, making it a promising candidate for further investigation in cancer therapy .
Antiviral Activity
The compound has been studied for its antiviral properties. It may inhibit the replication of certain viruses by interfering with viral entry or replication processes. This makes it a potential candidate for the development of new antiviral drugs, especially in the context of emerging viral infections .
Anti-inflammatory Applications
Beyond neuroinflammation, this compound could be useful in treating other inflammatory conditions. Its ability to inhibit key inflammatory mediators suggests it could be effective in diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .
Antioxidant Properties
The compound may also exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. This is particularly relevant in conditions where oxidative damage is a contributing factor, such as cardiovascular diseases and certain types of cancer .
Antimicrobial Activity
Preliminary studies suggest that this compound might possess antimicrobial properties, making it effective against a range of bacterial and fungal pathogens. This could lead to the development of new antimicrobial agents, which are urgently needed due to rising antibiotic resistance .
Pain Management
There is potential for this compound to be used in pain management. By modulating pain pathways and reducing inflammation, it could serve as an alternative to traditional painkillers, potentially with fewer side effects .
Psychiatric Disorders
The compound might also have applications in the treatment of psychiatric disorders. Its effects on neurotransmitter systems could make it useful in managing conditions such as depression, anxiety, and schizophrenia .
Propriétés
IUPAC Name |
1-phenyl-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c28-22(23(12-13-23)18-7-2-1-3-8-18)24-19-10-14-27(15-11-19)21-16-17-6-4-5-9-20(17)25-26-21/h1-3,7-8,16,19H,4-6,9-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGVNZMUUIBWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(trifluoromethyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B2439428.png)


![N'-[(1Z)-(3-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2439431.png)

![2-(1H-indol-3-yl)-2-oxo-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2439435.png)
![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2439437.png)
![2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2439438.png)

![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one](/img/structure/B2439442.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2439443.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2439447.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2439449.png)